Methyl 2-chloro-3,3,3-trifluoro-2-(trifluoromethyl)propanoate
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Overview
Description
Methyl 2-chloro-3,3,3-trifluoro-2-(trifluoromethyl)propionate is a fluorinated organic compound with the molecular formula C5H3ClF6O2. It is characterized by the presence of both chlorine and trifluoromethyl groups, making it a compound of interest in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-chloro-3,3,3-trifluoro-2-(trifluoromethyl)propionate typically involves the reaction of 2-chloro-3,3,3-trifluoropropene with methanol in the presence of a catalyst. The reaction conditions often require controlled temperatures and pressures to ensure high yield and purity .
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques such as distillation and crystallization ensures the removal of impurities and the attainment of high-purity product .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-chloro-3,3,3-trifluoro-2-(trifluoromethyl)propionate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions include various fluorinated esters and acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 2-chloro-3,3,3-trifluoro-2-(trifluoromethyl)propionate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential in drug development due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-3,3,3-trifluoro-2-(trifluoromethyl)propionate involves its interaction with various molecular targets. The presence of the trifluoromethyl groups enhances its lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biochemical effects .
Comparison with Similar Compounds
- Methyl 2-(trifluoromethyl)-3,3,3-trifluoropropionate
- 2-chloro-3,3,3-trifluoropropene
- 2-chloro-1,1,1,2-tetrafluoropropane
Comparison: Methyl 2-chloro-3,3,3-trifluoro-2-(trifluoromethyl)propionate is unique due to the presence of both chlorine and multiple trifluoromethyl groups, which impart distinct chemical and physical properties. Compared to similar compounds, it exhibits higher reactivity in substitution reactions and greater stability under oxidative conditions .
Properties
Molecular Formula |
C5H3ClF6O2 |
---|---|
Molecular Weight |
244.52 g/mol |
IUPAC Name |
methyl 2-chloro-3,3,3-trifluoro-2-(trifluoromethyl)propanoate |
InChI |
InChI=1S/C5H3ClF6O2/c1-14-2(13)3(6,4(7,8)9)5(10,11)12/h1H3 |
InChI Key |
SCFPEEUERPSNPO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C(F)(F)F)(C(F)(F)F)Cl |
Origin of Product |
United States |
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